molecular formula C11H20ClN3O B3049029 4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride CAS No. 1909305-95-8

4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride

Cat. No. B3049029
CAS RN: 1909305-95-8
M. Wt: 245.75
InChI Key: PWYZMHJJUKWJAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride” is a chemical compound with a complex structure. It contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also contains a piperidine ring, which is a six-membered ring with one nitrogen atom . The exact properties and uses of this specific compound are not widely documented in the literature.


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a piperidine ring, which is attached to an oxadiazole ring via a methylene (-CH2-) group . The oxadiazole ring is substituted at the 3-position with a propyl group .

Scientific Research Applications

Anti-Infective Agents

4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride: has shown promise as an anti-infective agent. Researchers have synthesized various substituted 1,2,4-oxadiazoles with activities against bacteria, viruses, and parasites. These compounds represent a potential solution to combat infectious diseases such as tuberculosis, malaria, and nosocomial infections . The hydrogen bond acceptor properties of oxadiazoles contribute to their efficacy.

Antiviral Activity

The compound’s structure suggests potential antiviral properties. Researchers have explored its effects against viral pathogens, including severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2). Investigating its mode of action and interactions with viral proteins could lead to novel therapeutic strategies .

Leishmaniasis Treatment

Leishmaniasis, caused by protozoan parasites of the genus Leishmania, remains a global health concern. Some 1,2,4-oxadiazoles exhibit anti-leishmanial activity. Further studies on this compound’s efficacy against Leishmania species are warranted .

Hybrid Drug Development

Given the rise of antibiotic resistance, there’s a pressing need for new hybrid drugs4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride could serve as a scaffold for designing hybrid molecules that target resistant microorganisms .

Drug Discovery

Oxadiazoles, including this compound, are versatile scaffolds in drug discovery. Their synthetic accessibility and diverse pharmacophores make them attractive for medicinal chemists. Researchers can explore modifications to enhance bioactivity and optimize drug-like properties .

Synthetic Strategies

Understanding the synthetic routes to 1,2,4-oxadiazoles is crucial. Researchers have employed various methods, including microwave-assisted synthesis, to achieve high yields and shorter reaction times . These strategies contribute to the development of novel derivatives.

properties

IUPAC Name

5-(piperidin-4-ylmethyl)-3-propyl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O.ClH/c1-2-3-10-13-11(15-14-10)8-9-4-6-12-7-5-9;/h9,12H,2-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYZMHJJUKWJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)CC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride

CAS RN

1909305-95-8
Record name Piperidine, 4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1909305-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.